molecular formula C14H10N2O B1441285 4-(4-Cyanobenzoyl)-2-methylpyridine CAS No. 1187169-67-0

4-(4-Cyanobenzoyl)-2-methylpyridine

Cat. No. B1441285
CAS RN: 1187169-67-0
M. Wt: 222.24 g/mol
InChI Key: MSBGLMFSXKALPS-UHFFFAOYSA-N
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Description

4-Cyanobenzoyl chloride is a versatile and highly reactive synthetic intermediate . It participates in the benzylamine acylation of Argopore MB-CHO resin in the presence of pyridine and catalyst . It reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .


Synthesis Analysis

4-Cyanobenzoyl chloride can be synthesized through the reaction of compounds with a chlorinating agent . It can also be obtained by removing acetonitrile under ambient pressure, and further removing it under reduced pressure through distillation .


Molecular Structure Analysis

The molecular formula of 4-Cyanobenzoyl chloride is C8H4ClNO . Its average mass is 165.577 Da and its monoisotopic mass is 164.998138 Da .


Chemical Reactions Analysis

4-Cyanobenzoyl chloride is a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide . It is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity, thiohydantoins and P2X7 receptor antagonists .


Physical And Chemical Properties Analysis

4-Cyanobenzoyl chloride is a solid substance . It has a molecular weight of 165.58 g/mol .

Scientific Research Applications

P2X7 Receptor Antagonists

Lastly, it is used in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is involved in inflammation and pain, and antagonists targeting this receptor could be beneficial in the treatment of inflammatory diseases and pain management.

Each of these applications demonstrates the versatility of 4-(4-Cyanobenzoyl)-2-methylpyridine in scientific research, particularly in the fields of medicinal chemistry and drug discovery . The compound’s ability to participate in various chemical reactions makes it a valuable tool for developing new therapeutics and understanding biological processes.

Safety and Hazards

4-Cyanobenzoyl chloride causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

4-Cyanobenzoyl chlorides are versatile and highly reactive synthetic intermediates . They offer various strategic options for orthogonal synthesis concepts taking advantage of the differentiated reactivity of the nitrile and the carboxylic acid chloride group towards a large number of reactants/reagents . They can be employed in the efficient preparation of known benzamide type trifluoromethyl- 1,2,4- oxadiazoles .

properties

IUPAC Name

4-(2-methylpyridine-4-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-8-13(6-7-16-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBGLMFSXKALPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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